3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of benzenesulfonyl, benzyl, and difluoro-benzothiazolyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents like Selectfluor.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with benzylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzothiazole core and the difluoro groups can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)propanamide
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide is unique due to the combination of its functional groups. The presence of the benzenesulfonyl and benzyl groups, along with the difluoro-benzothiazolyl moiety, imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S2/c24-17-13-19(25)22-20(14-17)31-23(26-22)27(15-16-7-3-1-4-8-16)21(28)11-12-32(29,30)18-9-5-2-6-10-18/h1-10,13-14H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLBMIIVGNRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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